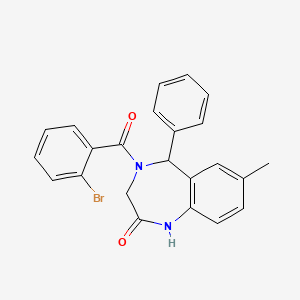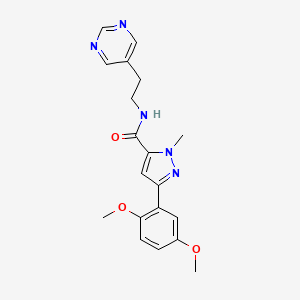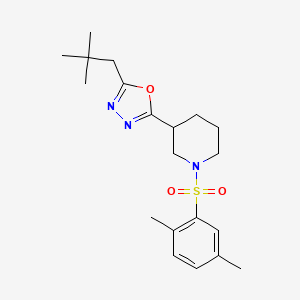
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic actions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by various substitutions at the appropriate positions. The bromobenzoyl group might be introduced through a reaction with bromobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazepine ring, which is a fused ring structure consisting of a benzene ring and a diazepine ring .Chemical Reactions Analysis
Benzodiazepines can undergo a variety of reactions, including hydrolysis, oxidation, and reduction. The presence of the bromobenzoyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Benzodiazepines
Benzodiazepines, such as 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, are accessible through various synthetic routes, including ring enlargement of quinazoline derivatives and synthesis from aminobenzophenones (Sternbach, 1971). They are known for their tranquilizing properties and are structurally characterized by the 1,4-benzodiazepine skeleton.
Solid-Phase Synthesis
A method for the solid-phase construction of the tetrahydro-1,4-benzodiazepin-2-one scaffold, which includes this compound, has been developed, providing an efficient synthesis pathway (Zhang et al., 2004).
Pd-Catalyzed Synthesis
A novel synthesis approach involving Pd-catalyzed coupling has been reported for producing 1,4-benzodiazepines, providing a method for creating structurally diverse products (Neukom et al., 2011).
Antimicrobial Activity
Research has indicated that certain 1,4-benzodiazepine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains (Kumar et al., 2013).
Localization and Biochemical Characterization
Studies using nonpeptide antagonists, including 1,4-benzodiazepine derivatives, have been instrumental in localizing “peripheral” CCK receptors in rat brain, highlighting their potential role in sensory afferent information processing (Hill et al., 1987).
Structural and Conformational Studies
Research focusing on the crystal structures of certain 1,4-benzodiazepine derivatives has provided insights into their molecular forms, conformation, and assembly modes in crystals, which are critical for understanding their chemical properties and interactions (Kravtsov et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMBFINTBFQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)
![3-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672191.png)

![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)


![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)
